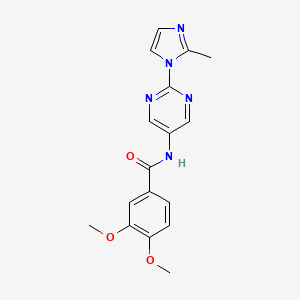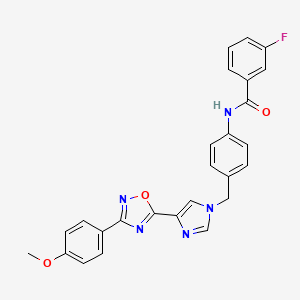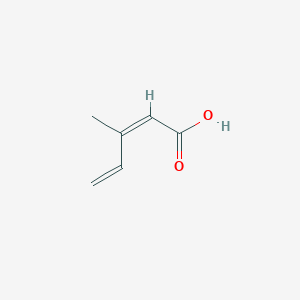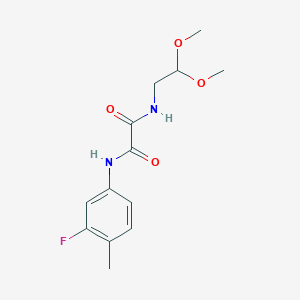
2-(4-甲基哌啶-1-基)-4-苯基吡啶-3-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
科学研究应用
2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
作用机制
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures and functional groups .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and can influence various biochemical pathways .
生化分析
Biochemical Properties
Therefore, it’s difficult to elaborate on the role of this product in biochemical reactions, or identify and discuss the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
Therefore, it’s challenging to detail the effects of this product on various types of cells and cellular processes .
Temporal Effects in Laboratory Settings
There is no available information on the changes in the effects of 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile over time in laboratory settings .
Dosage Effects in Animal Models
The effects of 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile at different dosages in animal models have not been reported in the literature .
Transport and Distribution
There is no available information on how 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile is transported and distributed within cells and tissues .
准备方法
The synthesis of 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile involves several steps. One common method includes the reaction of 4-phenylpyridine-3-carbonitrile with 4-methylpiperidine under specific conditions. The reaction typically requires a base such as potassium hydroxide and a solvent like ethylene glycol. The mixture is refluxed for a certain period, followed by cooling and dilution with water to obtain the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
相似化合物的比较
2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile can be compared with other piperidine derivatives. Similar compounds include:
2-Amino-4-methylpyridine: Known for its use in pharmaceuticals and as a precursor in organic synthesis.
4-Phenylpyridine: Used in the synthesis of various organic compounds and as a ligand in coordination chemistry.
The uniqueness of 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile lies in its specific structure, which imparts distinct biological activities and chemical reactivity, making it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
2-(4-methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-14-8-11-21(12-9-14)18-17(13-19)16(7-10-20-18)15-5-3-2-4-6-15/h2-7,10,14H,8-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJHBRUDXPSULJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CC(=C2C#N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374892.png)

![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2374897.png)

![N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374900.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2374902.png)
![N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2374903.png)

methanone](/img/structure/B2374905.png)
